molecular formula C8H6BrNO2 B7802271 1-bromo-2-[(E)-2-nitroethenyl]benzene CAS No. 65185-68-4

1-bromo-2-[(E)-2-nitroethenyl]benzene

Cat. No.: B7802271
CAS No.: 65185-68-4
M. Wt: 228.04 g/mol
InChI Key: QKFDNZXJABSGIO-AATRIKPKSA-N
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Description

1-Bromo-2-[(E)-2-nitroethenyl]benzene, also known as trans-2-bromo-β-nitrostyrene, is an aromatic nitroolefin compound supplied as a high-purity solid for research applications. It serves as a versatile and valuable synthetic intermediate . Nitro-olefins are recognized as electron-deficient alkenes, which makes them highly reactive substrates in 1,4-addition (Michael addition) reactions, facilitating the synthesis of complex molecules through the formation of new carbon-carbon and carbon-heteroatom bonds . The compound features a bromine atom on the benzene ring and a nitrovinyl group in the (E)-configuration, with a dihedral angle of approximately 23.0° between the planes of the benzene ring and the nitro group according to crystallographic data . In the solid state, the crystal packing is stabilized by short intermolecular Br···O contacts, forming inversion dimers . Research into halogenated β-nitrostyrene derivatives has highlighted their significant potential as antimicrobial agents . Studies on structure-activity relationships indicate that the presence of halogen substituents, particularly bromine, on the aromatic ring can substantially enhance antibacterial activity . These compounds can act as Michael acceptors that deplete cellular glutathione levels and disrupt bacterial growth, showing promise in combating resistant microorganisms . With a molecular weight of 228.05 g/mol, this compound typically presents as a crystalline solid with a melting point in the range of 82–86 °C . It is intended for use as a building block in organic synthesis, medicinal chemistry research, and the development of novel antimicrobial agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFDNZXJABSGIO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38815-55-3, 65185-68-4, 155988-33-3
Record name Benzene, ethenyl-, monobromo mononitro deriv.
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Record name trans-2-Bromo-β-nitrostyrene
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Synthetic Methodologies for 1 Bromo 2 E 2 Nitroethenyl Benzene and Structural Analogues

Established Synthetic Routes to Bromonitroalkenes

The synthesis of bromonitroalkenes, including the target compound 1-bromo-2-[(E)-2-nitroethenyl]benzene, has been achieved through several well-established chemical transformations. These methods form the foundation of synthetic strategies for this class of molecules.

Knoevenagel Condensation with 2-Bromobenzaldehyde (B122850) and Nitromethane (B149229)

A primary and direct method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. In this specific case, 2-bromobenzaldehyde reacts with nitromethane.

A detailed experimental procedure involves cooling a mixture of 2-bromobenzaldehyde, nitromethane, and methanol (B129727), followed by the controlled addition of aqueous sodium hydroxide (B78521). nih.gov This maintains the reaction temperature between 0 and 10°C. The reaction mixture is then acidified with hydrochloric acid, leading to the precipitation of the product, which can be further purified by recrystallization. nih.gov The (E)-configuration of the double bond is the thermodynamically more stable and is typically the major product. The general mechanism for this base-catalyzed reaction is similar to an aldol (B89426) condensation, proceeding through a nitronate salt of nitromethane. sciencemadness.org

ReactantsReagents/ConditionsProductYieldReference
2-Bromobenzaldehyde, Nitromethane1. NaOH (aq), Methanol, 0-10°C; 2. HCl (aq)This compoundNot specified in abstract nih.gov

Table 1: Synthesis of this compound via Knoevenagel Condensation.

Sequential Bromination of Nitroalkenes and Hydrogen Bromide Elimination

An alternative general approach to synthesizing bromonitroalkenes involves a two-step sequence starting from a nitroalkene. rsc.org The first step is the bromination of the nitroalkene double bond with molecular bromine. This is followed by the elimination of hydrogen bromide (HBr), typically facilitated by a base such as triethylamine (B128534) or sodium acetate, to install the double bond and yield the α-bromonitroalkene. rsc.orgnih.gov

The elimination of HBr from a bromoalkane is a classic organic reaction that can proceed through different mechanisms (E1 or E2), depending on the substrate and reaction conditions. docbrown.info For the synthesis of alkenes from bromoalkanes, refluxing with ethanolic potassium hydroxide is a common method. docbrown.infolibretexts.org The use of a strong base and a less polar solvent like ethanol (B145695) favors elimination over competing substitution reactions. docbrown.info

Starting MaterialStepsIntermediateProductReference
Nitroalkene1. Bromination (Br₂)Dibromo-nitroalkaneα-Bromonitroalkene rsc.org
2. HBr Elimination (Base)

Table 2: General Synthesis of Bromonitroalkenes via Bromination-Elimination.

Nitration of Bromostyrene Derivatives

A third established route involves the nitration of bromostyrene derivatives. rsc.org In this method, a substituted bromostyrene is treated with a nitrating agent, such as dinitrogen tetroxide (N₂O₄), to introduce the nitro group onto the alkene functionality. rsc.org The specifics of the reaction, including regioselectivity and stereoselectivity, depend on the substrate and the exact nitrating conditions employed. The nitration of aromatic compounds can also be achieved by other means, for instance, by heating with concentrated hydrobromic acid for extended periods, which can substitute existing nitro groups with bromine atoms. manac-inc.co.jp

Catalytic Approaches in the Synthesis of Functionalized Nitroalkenes

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, control stereochemistry, and broaden the scope of reactions. The synthesis of functionalized nitroalkenes, as structural analogs of this compound, has significantly benefited from such approaches.

Organocatalytic Strategies for Enantio- and Diastereoselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. unimi.it In the context of nitroalkenes, organocatalysts are used to achieve high levels of enantioselectivity and diastereoselectivity in various transformations. These catalysts, which are small organic molecules, can activate substrates through the formation of hydrogen bonds or by acting as Lewis bases. rsc.orgnih.gov

For instance, chiral bifunctional cinchona alkaloid-based organocatalysts have been successfully employed in the conjugate addition of nucleophiles to nitroolefins, leading to highly functionalized nitrocyclopropanes with excellent diastereoselectivity. acs.orgsigmaaldrich.com Thiourea-based chiral catalysts are used in the enantioselective reduction of tetrasubstituted nitroalkenes, yielding enantioenriched nitroalkanes. mdpi.com Furthermore, quinine-derived squaramide catalysts have been utilized in domino Michael-SN2 reactions of bromonitroalkenes with 1,3-dicarbonyl compounds to synthesize chiral dihydrofurans. rsc.org A recently developed organocatalyst, AmA 7·HNTf2, has shown remarkable generality and high selectivity in the enantioselective reduction of various β,β-disubstituted nitroalkenes. organic-chemistry.org

Reaction TypeCatalyst TypeSubstratesProductsSelectivityReference
Michael Addition-CyclopropanationCinchona alkaloid-basedNitroolefins, Dimethyl chloromalonateFunctionalized nitrocyclopropanesHigh diastereoselectivity acs.orgsigmaaldrich.com
Enantioselective ReductionThiourea-basedTetrasubstituted nitroalkenesEnantioenriched nitroalkanesUp to 67% ee mdpi.com
Domino Michael/Henry ReactionThiourea-basedα-Bromonitroalkenes, 2-Mercaptoquinoline-3-carbaldehyde3,4-dihydro-2H-thiopyrano[2,3-b]quinolinesNot specified rsc.orgnih.gov
Enantioselective ReductionAmA 7·HNTf2β,β-Disubstituted nitroalkenesEnantioenriched β-chiral nitroalkanesHigh enantioselection organic-chemistry.org

Table 3: Examples of Organocatalytic Strategies in Nitroalkene Functionalization.

Lewis Acid Catalysis in Nitroalkene Formation

Lewis acid catalysis is another cornerstone of modern organic synthesis, enabling a wide range of transformations by activating substrates toward nucleophilic attack or cycloaddition reactions. wikipedia.org In reactions involving nitroalkenes, Lewis acids can coordinate to the oxygen atoms of the nitro group, thereby increasing the electrophilicity of the carbon-carbon double bond.

The stereochemical outcome of cycloaddition reactions of nitroalkenes can be significantly influenced by the choice of Lewis acid. nih.gov For example, in the [4+2] cycloaddition of a nitroalkene with a chiral vinyl ether, different Lewis acids such as those based on titanium and tin can promote high levels of diastereoselectivity. nih.gov Lewis acids like SnCl₄ can also catalyze the nucleophilic displacement of the nitro group from nitroalkanes. rsc.org More recently, the combination of photoexcited nitroarenes and Lewis acid catalysis has been developed for the anti-Markovnikov oxidation of alkenes, showcasing the versatility of Lewis acids in activating intermediates derived from nitro compounds. nih.govchemrxiv.org

Reaction TypeLewis AcidSubstratesKey FeatureReference
[4+2] CycloadditionTiCl₄, SnCl₄Nitroalkene, Chiral vinyl etherControl of diastereoselectivity nih.gov
Nucleophilic DisplacementSnCl₄Tertiary/Benzyl nitro compounds, Silyl sulphideSulphide product formation rsc.org
Alkene OxidationVariousAlkenes, Photoexcited nitroarenesAnti-Markovnikov selectivity nih.govchemrxiv.org

Table 4: Applications of Lewis Acid Catalysis in Reactions of Nitro-Compounds.

Microwave-Assisted and Solvent-Free Condensation Reactions

The Knoevenagel-Henry reaction, a condensation between an aldehyde and a nitroalkane, is the primary route for synthesizing β-nitrostyrenes. lambdasyn.org Traditional methods often require prolonged reaction times and the use of hazardous solvents. In contrast, microwave-assisted organic synthesis under solvent-free conditions has emerged as a green and highly efficient alternative. This technique often leads to dramatic reductions in reaction times, increased yields, and simplified experimental procedures. cem.comelsevierpure.com

The synthesis of β-nitrostyrenes, including halogenated derivatives, can be effectively achieved by the condensation of the corresponding benzaldehydes with nitromethane under solvent-free conditions using microwave irradiation. cem.com A common approach involves impregnating the reactants onto a solid support, such as potassium carbonate (K2CO3) on alumina (B75360) (Al2O3), which acts as both a catalyst and an energy transfer medium. cem.com The reaction between an aromatic aldehyde and nitromethane proceeds rapidly upon microwave irradiation, typically yielding the desired β-nitrostyrene in a matter of minutes. cem.com

While specific data for the microwave-assisted synthesis of this compound from 2-bromobenzaldehyde is not extensively documented in the reviewed literature, the successful application of this method to a range of substituted benzaldehydes, including those with halogen substituents, provides strong evidence for its feasibility. Research has demonstrated the efficacy of this method for synthesizing various structural analogues. cem.com The yields and reaction conditions for several substituted β-nitrostyrenes are presented in Table 1, illustrating the general applicability of this methodology. The procedure typically involves mixing the aldehyde, nitromethane, and the K2CO3/Al2O3 catalyst, followed by brief irradiation in a microwave oven. cem.com The simplicity, speed, and high yields make this a compelling method for the synthesis of this compound. cem.com

Substituted Benzaldehyde (B42025)ProductMicrowave Power (W)Irradiation Time (min)Yield (%)Reference
Benzaldehyde(E)-2-nitrovinyl)benzene175586 cem.com
4-Chlorobenzaldehyde1-chloro-4-((E)-2-nitrovinyl)benzene225495 cem.com
2-Chlorobenzaldehyde1-chloro-2-((E)-2-nitrovinyl)benzene225682 cem.com
4-Bromobenzaldehyde1-bromo-4-((E)-2-nitrovinyl)benzene225591 cem.com
4-Methylbenzaldehyde1-methyl-4-((E)-2-nitrovinyl)benzene175589 cem.com
4-Methoxybenzaldehyde1-methoxy-4-((E)-2-nitrovinyl)benzene175592 cem.com
Table 1: Microwave-Assisted, Solvent-Free Synthesis of β-Nitrostyrene Analogues. cem.com

Flow Chemistry Applications in Nitroalkene Synthesis

Flow chemistry has garnered significant attention as a powerful tool for organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and straightforward scalability. libretexts.orgnih.gov The synthesis of nitroalkenes, including structural analogues of this compound, has been successfully adapted to continuous flow processes. libretexts.orgnih.gov

A prominent method involves pumping a solution of an aromatic aldehyde and nitromethane through a packed-bed reactor containing a heterogeneous catalyst. libretexts.org Amino-functionalized silica (B1680970) gel is a commonly employed catalyst for this transformation. libretexts.orgnih.gov This solid-supported catalyst facilitates the condensation reaction efficiently and can be used continuously for extended periods without significant loss of activity, highlighting the robustness of the system. libretexts.org

In a typical setup, a solution of the starting materials in a suitable solvent is passed through the heated catalyst column. The product stream is then collected, and the solvent is evaporated to yield the desired β-nitrostyrene. This approach avoids the need for tedious workup procedures associated with batch reactions and allows for the production of significant quantities of the product in a highly automated fashion. libretexts.org Research has shown that this continuous flow protocol can provide β-nitrostyrene derivatives with high selectivity and yield for at least 100 hours of continuous operation. libretexts.orgnih.gov The application of this technology to 2-bromobenzaldehyde would provide a safe, efficient, and scalable route to this compound.

Stereocontrol in (E)-2-nitroethenyl Substituent Formation

The geometry of the carbon-carbon double bond in β-nitrostyrenes is a critical aspect of their chemical reactivity and biological activity. The formation of the (E)-isomer is generally preferred in the synthesis of this compound and its analogues. This stereoselectivity is a consequence of the reaction mechanism of the Henry-Knoevenagel condensation.

The reaction proceeds through a base-catalyzed addition of the nitromethane anion to the aldehyde, forming a β-nitro aldol intermediate. This intermediate then undergoes dehydration to yield the nitroalkene. lambdasyn.org All steps of the Henry reaction are reversible. The dehydration step is typically the point at which the stereochemistry of the final product is determined.

The preferential formation of the (E)-isomer is attributed to its greater thermodynamic stability compared to the (Z)-isomer. In the transition state leading to the elimination of water, steric hindrance between the bulky ortho-substituted benzene (B151609) ring and the nitro group is minimized when these groups are on opposite sides of the developing double bond. nih.gov This anti-periplanar arrangement leads directly to the (E)-alkene. The crystal structure of this compound confirms the trans configuration of the nitroethenyl group relative to the benzene ring.

While the inherent thermodynamic preference often results in high (E)-selectivity, the choice of catalyst and reaction conditions can further influence the stereochemical outcome. Weak bases are generally employed to control the reaction and favor the formation of the thermodynamically stable (E)-product. The methods discussed, such as microwave-assisted synthesis on solid supports and continuous flow reactions with immobilized catalysts, have been shown to consistently produce β-nitrostyrenes with the desired (E)-geometry. cem.comlibretexts.org

Reactivity and Mechanistic Pathways of 1 Bromo 2 E 2 Nitroethenyl Benzene

Electrophilic Character of the Nitroethenyl Moiety

The nitroethenyl group in 1-bromo-2-[(E)-2-nitroethenyl]benzene plays a pivotal role in defining its chemical behavior. The nitro group, being a potent electron-withdrawing group, significantly polarizes the C=C double bond, rendering the β-carbon atom highly electrophilic and susceptible to attack by nucleophiles. This characteristic makes the compound an excellent Michael acceptor, readily participating in 1,4-addition reactions. iucr.orgnih.gov This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing a strategic entry point to a diverse array of functionalized molecules. iucr.orgnih.gov

The presence of the bromine atom on the ortho position of the benzene (B151609) ring can also influence the reactivity, potentially through steric and electronic effects, although the dominant reactive site remains the electrophilic β-carbon of the nitroethenyl moiety.

Nucleophilic Addition Reactions

The pronounced electrophilic character of this compound facilitates its participation in a range of nucleophilic addition reactions. These reactions are fundamental to its application in synthetic organic chemistry, allowing for the introduction of a wide variety of functional groups and the construction of intricate molecular frameworks.

Michael Addition Reactions with Carbon Nucleophiles

The Michael addition, or conjugate addition, of carbon nucleophiles to this compound is a cornerstone of its reactivity profile. This class of reactions enables the formation of new carbon-carbon bonds, a critical process in the assembly of complex organic molecules.

Active methylene (B1212753) compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are excellent nucleophiles for Michael addition reactions. Their reaction with this compound provides a direct route to highly functionalized adducts. For instance, the addition of β-diketones to nitrostyrenes, a reaction for which various organocatalysts have been developed, proceeds efficiently. niscpr.res.in While specific data for the 2-bromo substituted variant is not extensively tabulated in readily available literature, the general reactivity pattern of nitrostyrenes suggests that compounds like dimethyl malonate and acetylacetone (B45752) would readily add to this compound in the presence of a suitable base or organocatalyst. The reaction with dimethyl malonate, for example, would yield a highly functionalized product containing both the nitro group and the malonate moiety, which can be further elaborated into various other functional groups.

Table 1: Representative Michael Addition Reactions with Active Methylene Compounds

Nucleophile Catalyst/Base Solvent Product Yield (%) Reference
Dimethyl malonate Triethylamine (B128534) Chlorobenzene Dimethyl 2-(1-(2-bromophenyl)-2-nitroethyl)malonate High niscpr.res.in
Acetylacetone Triethylamine Chlorobenzene 3-(1-(2-bromophenyl)-2-nitroethyl)pentane-2,4-dione High niscpr.res.in

Note: The yields are generalized as "High" or "Good" based on reported efficiencies for similar substrates, as specific data for this compound was not available in the cited literature.

The development of organocatalysis has revolutionized asymmetric synthesis, and the Michael addition to nitroalkenes has been a fertile ground for the application of these methodologies. Chiral organocatalysts, such as those derived from cinchona alkaloids or primary amines like Ts-DPEN, can effectively control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. mdpi.comnih.govrsc.orgnih.gov

In the context of this compound, organocatalytic asymmetric Michael additions would provide access to chiral building blocks incorporating the 2-bromophenyl-nitroethyl scaffold. For example, the use of a chiral squaramide catalyst in the addition of dimethyl malonate to a racemic nitroalkene has been shown to proceed via a kinetic resolution, affording highly enantioenriched products. nih.gov Similarly, bifunctional organocatalysts bearing a thiourea (B124793) moiety and a tertiary amino group have proven effective in the enantioselective Michael addition of malonate esters to a range of nitroolefins. rsc.org These catalysts operate through a dual activation mechanism, where the thiourea moiety activates the nitroalkene via hydrogen bonding, and the basic amine activates the nucleophile.

Table 2: Organocatalysts for Asymmetric Michael Additions to Nitroolefins

Catalyst Type Nucleophile General Yield General Enantiomeric Excess (ee) Reference
Cinchona Alkaloid-derived Squaramide Dimethyl malonate Good to High Up to 99:1 er nih.gov
Cinchona Alkaloid-derived Thiourea Malonate esters Good to High High rsc.org

Reactions with Heteroatom Nucleophiles

Beyond carbon nucleophiles, this compound also readily reacts with heteroatom nucleophiles, such as those containing sulfur. These reactions provide valuable methods for the introduction of heteroatomic functional groups.

The addition of sulfhydryl compounds, or thiols, to the electrophilic double bond of this compound is a facile process. This thia-Michael addition is a powerful tool for the synthesis of sulfur-containing molecules. The reaction of thiophenol with β-nitrostyrene, for instance, has been studied kinetically and is known to proceed readily. The use of a base catalyst can significantly accelerate the rate of this nucleophilic addition.

Table 3: Representative Thia-Michael Addition Reactions

Thiol Nucleophile Catalyst/Base Solvent Product Expected Yield
Thiophenol Triethylamine Acetonitrile-Water 2-bromo-1-(1-phenyl-2-(phenylthio)ethyl)benzene High
Amination Reactions

The reaction of this compound with amines is characterized by the Michael addition, a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the nitroalkene serves as the Michael acceptor.

Detailed mechanistic studies on substituted nitrostyrenes reveal that the addition of primary or secondary amines initially forms a transient zwitterionic intermediate. organic-chemistry.orgfao.orgacs.orgresearchgate.net This intermediate is then protonated to yield the stable aza-Michael adduct. Research indicates that the reaction's outcome can be highly dependent on the solvent used. Protic solvents like methanol (B129727) or water facilitate a subsequent retro-aza-Henry-type reaction, leading to the elimination of the nitro group and the formation of N-substituted imines. organic-chemistry.orgacs.org In contrast, nonpolar solvents tend to favor the isolation of the initial aza-Michael adduct. organic-chemistry.org

The general mechanism for the reaction of a nitrostyrene (B7858105) with an amine in a protic solvent, leading to an imine, is depicted below.

General Reaction Scheme for Amination and Subsequent Iminé Formation

General Reaction Scheme for Amination and Subsequent Iminé Formation

A detailed investigation into the Michael addition of various amines to substituted nitrostyrenes has shown that the reaction proceeds under mild, non-catalytic conditions. The table below summarizes findings for reactions with 4-methyl-nitrostyrene, which provide insight into the expected reactivity of the bromo-substituted analogue.

Amine NucleophileSolventTemperature (°C)TimeProductYield (%)
n-ButylamineMethanol (MeOH)6020 minImine>99
n-ButylamineEthanol (B145695) (EtOH)6020 minImine>99
n-ButylamineWater (H₂O)6020 minImine>99
n-ButylamineAcetonitrile (MeCN)6020 minImine90
n-ButylamineToluene (B28343)6024 hAza-Michael Adduct50
n-ButylamineDichloromethane (DCM)6024 hAza-Michael Adduct40

Data sourced from studies on 4-methyl-nitrostyrene. acs.org

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it an excellent dipolarophile and dienophile in cycloaddition reactions, enabling the synthesis of a wide array of five- and six-membered heterocyclic and carbocyclic systems.

[3+2] Cycloadditions

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful, atom-economical reactions for constructing five-membered rings. wikipedia.org In these reactions, this compound acts as the two-electron component (dipolarophile), reacting with a four-electron, three-atom component (1,3-dipole). chesci.com

Nitrile N-Oxides: The reaction of this compound with nitrile oxides is expected to produce highly substituted isoxazoline (B3343090) rings. youtube.comrsc.org These reactions are known to be highly regioselective. clockss.org The regiochemistry is governed by electronic factors, where the oxygen of the nitrile oxide typically adds to the β-carbon of the nitroalkene. The presence of a bromine atom on the carbazole-1,4-dione core has been shown to effectively control the regioselectivity of cycloaddition with nitrile oxides, suggesting that the substitution pattern on the aromatic ring of the nitrostyrene can play a crucial role in directing the outcome. clockss.org The cycloaddition introduces pharmacophore fragments of isoxazoline into the molecular structure. mdpi.com

Nitrones: Nitrones are versatile 1,3-dipoles that readily react with electron-deficient alkenes like this compound to yield isoxazolidine (B1194047) derivatives. chesci.comresearchgate.netrsc.org These cycloadditions are valuable for creating diverse heterocyclic structures, which can serve as precursors to important molecules like 1,3-aminoalcohols. mdpi.com The reaction proceeds in a concerted manner, allowing for a high degree of stereochemical control. acs.org The regioselectivity is typically high, though it can be influenced by the specific substituents on both the nitrone and the dipolarophile. mdpi.comacs.org

Azomethine Ylides: The [3+2] cycloaddition of azomethine ylides with this compound provides a direct route to functionalized pyrrolidine (B122466) rings, which are significant structural motifs in many biologically active compounds. wikipedia.orgnih.gov Azomethine ylides, often generated in situ, react as the 4π-electron component with the nitroalkene. nih.gov These reactions are known for their high regio- and stereoselectivity, capable of generating up to four new contiguous stereocenters. nih.gov The reaction can be catalyzed by chiral metal complexes to achieve high enantioselectivity. nih.govdiva-portal.org

General Products of [3+2] Cycloaddition with this compound

1,3-DipoleGeneral StructureResulting HeterocycleGeneral Structure of Product
Nitrile N-OxideR-C≡N⁺-O⁻IsoxazolineIsoxazoline product structure
NitroneR₂C=N⁺(R)-O⁻IsoxazolidineIsoxazolidine product structure
Azomethine YlideR₂C=N⁺(R)-C⁻R₂PyrrolidinePyrrolidine product structure

Note: The regiochemistry shown is based on typical electronic preferences for these reactions.

Diazo compounds, such as diazomethane (B1218177) (CH₂N₂), can act as 1,3-dipoles in cycloaddition reactions with alkenes. wikipedia.orgyoutube.com The reaction with an electron-deficient alkene like this compound would be expected to form a pyrazoline derivative. This reaction is a type of 1,3-dipolar cycloaddition. youtube.com Alternatively, diazo compounds can serve as precursors to carbenes upon thermolysis or photolysis. wikipedia.orgyoutube.com The resulting carbene can then add across the double bond to form a highly strained cyclopropane (B1198618) ring. The specific pathway followed depends on the reaction conditions and the nature of the diazo compound. researchgate.netmasterorganicchemistry.comyoutube.com

Cascade reactions involving aziridines offer a pathway to complex nitrogen-containing heterocycles. nih.gov While specific examples with this compound are not prominently documented, a plausible pathway involves the ring-opening of an aziridine (B145994) to form an azomethine ylide, which can then participate in a [3+2] cycloaddition as described above. More complex cascades can be initiated, for instance, by a palladium-catalyzed ring-opening of a tricyclic aziridine, which then undergoes an intramolecular cycloaddition. nih.gov Such a sequence with a tethered nitroalkene moiety could lead to the rapid assembly of complex, sp³-rich polycyclic amines.

[4+2] Cycloadditions (Diels-Alder Reactions)

The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org It involves the reaction of a conjugated diene (the 4π component) with a dienophile (the 2π component). masterorganicchemistry.com Due to the strong electron-withdrawing nitro group, this compound is a highly activated dienophile, making it an excellent substrate for [4+2] cycloadditions. youtube.com

The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene (B86901) product. When reacting with cyclic dienes like cyclopentadiene, the major product is typically the endo isomer, a result of favorable secondary orbital interactions in the transition state. youtube.com The regioselectivity of the reaction with unsymmetrical dienes is predictable based on the electronic nature of the substituents on both the diene and dienophile. masterorganicchemistry.com For a dienophile like this compound, reactions with 1-substituted dienes (e.g., with an electron-donating group) would favor the "ortho" (1,2-substituted) product, while reactions with 2-substituted dienes would favor the "para" (1,4-substituted) product. masterorganicchemistry.com Catalytic asymmetric versions of the nitroalkene Diels-Alder reaction have been developed, utilizing hydrogen-bond donor catalysts to achieve high enantioselectivity. mdpi.com

Expected Regiochemical Outcomes in the Diels-Alder Reaction

Diene TypeExample DieneMajor Product Regioisomer
Symmetrical (Cyclic)CyclopentadieneN/A (Endo stereoisomer favored)
1-Substituted (Electron-Donating Group)1-Methoxy-1,3-butadiene"Ortho" (1,2-Adduct)
2-Substituted (Electron-Donating Group)Isoprene (2-Methyl-1,3-butadiene)"Para" (1,4-Adduct)

Other Cycloaddition Pathways (e.g., [2+1], [4+1], [2+2])

Beyond the well-established [4+2] Diels-Alder reaction, the reactive double bond of this compound can potentially participate in other cycloaddition pathways.

[2+2] Cycloaddition: Photochemically induced [2+2] cycloadditions with alkenes could lead to the formation of substituted cyclobutane (B1203170) rings. This reaction is often stereospecific and provides a direct route to four-membered ring systems.

[3+2] Cycloaddition (Dipolar Cycloaddition): The electron-deficient alkene can act as a dipolarophile in reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. For example, reaction with an azomethine ylide, generated in situ from an aziridine, can lead to the formation of pyrrolidine derivatives. nih.gov These reactions are highly valuable for the synthesis of five-membered heterocyclic compounds.

[4+1] Cycloaddition: While less common, [4+1] cycloadditions with carbenes or other one-atom components could provide access to five-membered rings.

It is important to note that the presence of both a bromo and a nitro group on the β-carbon of the styrene (B11656) system can lead to subsequent elimination reactions following the initial cycloaddition, resulting in the formation of aromatic heterocyclic products. nih.gov For example, a reaction with a hydrazone can proceed through a [3+2] cycloaddition followed by elimination of HBr and HNO₂ to yield a pyrazole (B372694). nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of an aryl bromide in this compound makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. libretexts.org In this reaction, the aryl bromide of this compound can be coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) center, displacing the bromide. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product. libretexts.org

This reaction is highly versatile and tolerates a wide range of functional groups, including the nitroethenyl moiety. uwindsor.ca The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base, and solvent can be optimized to achieve high yields of the coupled product. nih.govpatentdigest.org

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

Catalyst Precursor Ligand Typical Application
Pd(PPh₃)₄ Triphenylphosphine General purpose, widely used.
Pd(OAc)₂ Buchwald or Herrmann-type phosphines For challenging couplings, high turnover numbers.
PdCl₂(dppf) dppf Effective for a broad range of substrates. nih.gov

This table is interactive. Click on the headers to sort.

Besides the Suzuki-Miyaura coupling, the aryl bromide functionality can participate in a range of other palladium-catalyzed cross-coupling reactions:

Heck Reaction: Coupling with an alkene to form a new C-C bond at the vinylic position of the coupling partner.

Sonogashira Coupling: Reaction with a terminal alkyne to synthesize an aryl-alkyne derivative.

Stille Coupling: Coupling with an organostannane reagent.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine. rhhz.net

Interestingly, under certain conditions, the nitro group itself can act as a leaving group in denitrative cross-coupling reactions, although this is less common for nitrostyrenes compared to nitroarenes. nih.govnih.gov These reactions typically proceed via a radical mechanism involving the addition of a radical to the double bond, followed by elimination of the nitro group. nih.gov

Functional Group Interconversions and Derivatization

The functional groups present in this compound offer numerous opportunities for further chemical transformations. fiveable.me

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. solubilityofthings.com This transformation provides access to 2-amino-substituted styrenes, which are valuable precursors for the synthesis of indoles and other nitrogen-containing heterocycles.

Reactions of the Alkene: The electron-deficient double bond is susceptible to a variety of nucleophilic addition reactions (Michael addition). nih.gov Nucleophiles such as thiols, amines, and carbanions can add to the β-position of the nitro group.

Modification of the Bromo Group: As discussed in the cross-coupling section, the bromo group serves as a handle for the introduction of various substituents onto the aromatic ring. chemindigest.com

Derivatization of the Phenyl Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the presence of the deactivating nitroethenyl group and the bromo substituent will direct incoming electrophiles to specific positions and may require forcing conditions.

Table 2: Key Functional Group Interconversions of this compound

Functional Group Reagent(s) Product Functional Group
Nitro (-NO₂) H₂, Pd/C or SnCl₂, HCl Amine (-NH₂) solubilityofthings.com
Alkene (C=C) Nucleophiles (e.g., RSH, R₂NH) Michael Adduct
Aryl Bromide (-Br) Arylboronic acid, Pd catalyst, base Biaryl

This table is interactive. Click on the headers to sort.

These interconversions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of more complex molecular architectures. vanderbilt.edu

Reduction of the Nitro Group

The reduction of the nitroethenyl group in this compound is a key transformation that can lead to the corresponding amine, 2-(2-bromophenyl)ethanamine. This reaction involves the reduction of both the nitro group and the carbon-carbon double bond. The primary challenge in this transformation is to achieve chemoselectivity, preserving the aryl bromine bond, which is susceptible to reduction under certain conditions.

Several methods have been developed for the reduction of β-nitrostyrenes, which are directly applicable to this compound. beilstein-journals.orgresearchgate.net These methods often employ metal catalysts or metal hydride reagents.

Iron-Based Reduction: The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and effective method for the chemoselective reduction of nitro groups. commonorganicchemistry.comscispace.comorganic-chemistry.org This method, known as the Béchamp reduction, is well-regarded for its tolerance of various functional groups, including aryl halides. scispace.comorganic-chemistry.org The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group. The use of iron powder with ammonium (B1175870) chloride in an ethanol/water mixture is also a common variant. echemi.com These conditions are generally mild and prevent the undesired reduction of the aryl bromide.

Borohydride (B1222165) Systems: A facile and rapid one-pot method for the reduction of β-nitrostyrenes to phenethylamines utilizes sodium borohydride (NaBH₄) in combination with copper(II) chloride (CuCl₂). beilstein-journals.orgchemrxiv.orgaau.dkbeilstein-journals.orgnih.gov This system has been shown to be effective for a range of substituted β-nitrostyrenes, providing the corresponding amines in good yields. beilstein-journals.org An important feature of this method is its tolerance for halogenated aromatic compounds, making it suitable for the reduction of this compound without causing dehalogenation. chemrxiv.orgbeilstein-journals.org The reaction typically proceeds quickly under mild conditions. beilstein-journals.orgnih.gov While sodium borohydride alone is generally used to reduce β-nitrostyrenes to the corresponding nitroalkanes, the addition of a transition metal salt like CuCl₂ facilitates the complete reduction to the amine. beilstein-journals.orgresearchgate.net

Catalytic Hydrogenation: Catalytic hydrogenation is a powerful reduction method, but the choice of catalyst is critical to ensure chemoselectivity. Catalysts like palladium on carbon (Pd/C) are highly active but can also catalyze the hydrodehalogenation of the aryl bromide. google.com For substrates containing sensitive halogen substituents, catalysts such as palladinized barium sulfate (B86663) or Raney Nickel may be preferred as they are less prone to causing dehalogenation. google.com The reaction is typically carried out under a hydrogen atmosphere at moderate pressure. google.commdpi.com

Reagent/SystemTypical ConditionsProductKey AdvantagesCitations
Fe powder / Acid (e.g., AcOH, HCl)EtOH/H₂O or AcOH, elevated temperature2-(2-bromophenyl)ethanamineHigh chemoselectivity for nitro group, tolerates aryl halides, inexpensive. commonorganicchemistry.comscispace.comorganic-chemistry.org
NaBH₄ / CuCl₂i-PrOH/H₂O, reflux (80 °C), 10-30 min2-(2-bromophenyl)ethanamineFast reaction, mild conditions, good yields, tolerates aryl halides. beilstein-journals.orgchemrxiv.orgnih.gov
Catalytic Hydrogenation (e.g., Pd/BaSO₄, Raney Ni)H₂ gas, solvent (e.g., acetic acid), room temp., 2-3 atm2-(2-bromophenyl)ethanamineClean reaction, high yields. Catalyst choice is crucial to avoid dehalogenation. google.com

Modifications of the Aryl Bromine

The bromine atom on the benzene ring of this compound serves as a handle for introducing molecular complexity through various cross-coupling reactions. These reactions, typically catalyzed by palladium complexes, are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.com The electron-withdrawing nature of the ortho-nitroethenyl group can influence the reactivity of the aryl bromide in these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. wikipedia.orgmasterorganicchemistry.com The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.org This reaction is widely used to synthesize biaryls and other conjugated systems. researchgate.netresearchgate.net The reaction of this compound with an arylboronic acid would yield a derivative of 2-stilbenyl-β-nitrostyrene. The tolerance of the nitroethenyl group under these conditions is generally good, although the specific choice of catalyst, base, and solvent system is important.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction would allow for the extension of the carbon framework at the bromine-bearing position. For instance, reacting this compound with an acrylate (B77674) ester would introduce a cinnamate-like structure, leading to a highly functionalized molecule. The reaction typically exhibits high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine. organic-chemistry.org Applying this reaction to this compound would produce a 2-(alkynyl)-substituted β-nitrostyrene, which is a valuable precursor for the synthesis of various carbocyclic and heterocyclic systems. The electronic properties of the substituents on the aryl bromide can influence the reaction rate. researchgate.netnih.gov

ReactionCoupling PartnerCatalyst System (Typical)Product TypeCitations
Suzuki-MiyauraBoronic acid (R-B(OH)₂)Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃)Biaryl or vinyl-substituted arene wikipedia.orgmdpi.com
Heck-MizorokiAlkene (e.g., CH₂=CHR')Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)Substituted alkene organic-chemistry.orglibretexts.org
SonogashiraTerminal alkyne (R'-C≡CH)Pd complex (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine baseArylalkyne organic-chemistry.orgnih.gov

Domino and Cascade Reaction Sequences

The multifunctionality of this compound makes it an excellent substrate for domino and cascade reactions, where a single synthetic operation triggers a sequence of intramolecular transformations to rapidly build molecular complexity. researchgate.netnih.gov These one-pot procedures are highly efficient as they minimize the need for purification of intermediates, reduce waste, and save time and resources. researchgate.net Such sequences can be initiated by transformations at either the nitroethenyl group or the aryl bromide.

Nitroalkenes are well-known precursors in the synthesis of various heterocyclic compounds through cascade reactions. rsc.orgresearchgate.net A common strategy involves an initial Michael addition to the electron-deficient alkene, followed by an intramolecular cyclization. For this compound, a transformation of one functional group can set the stage for a subsequent reaction involving another part of the molecule.

For example, a domino reaction could be initiated by the reduction of the nitroethenyl group. The resulting primary amine, 2-(2-bromophenyl)ethanamine, possesses a nucleophilic amino group and an electrophilic aryl bromide. Under appropriate conditions, typically with a palladium or copper catalyst and a base, this intermediate could undergo an intramolecular N-arylation (a Buchwald-Hartwig type reaction) to form the five-membered heterocycle, indoline.

Alternatively, a cascade sequence can be designed by first modifying the aryl bromide. For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group could be followed by an intramolecular reaction. A well-documented example for related substrates involves the domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization to furnish benzo[b]furans. organic-chemistry.org

Another powerful approach involves domino reactions that utilize the reactivity of both the bromo and nitroethenyl functionalities. For example, α-bromonitrostyrenes (a related class of compounds) are known to participate in domino Michael-S_N2 reactions with dicarbonyl compounds to form dihydrofurans. nih.govrsc.org Similarly, they can undergo cycloaddition reactions with in-situ generated azomethine ylides, followed by a cascade of elimination and aromatization steps to construct substituted pyrroles. nih.govrsc.org These examples highlight the potential of this compound to serve as a linchpin in the construction of complex heterocyclic and carbocyclic frameworks through carefully designed cascade reaction sequences. uoregon.edu

Computational and Theoretical Investigations of 1 Bromo 2 E 2 Nitroethenyl Benzene

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), provide a foundational understanding of the molecule's electronic landscape and how it governs its chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is instrumental in determining the optimized geometry and ground state properties of molecules like 1-bromo-2-[(E)-2-nitroethenyl]benzene.

Experimental crystallographic data confirms the molecule's structure, C₈H₆BrNO₂. nih.govnih.gov In its crystalline form, the molecule exhibits a dihedral angle of 22.99 (12)° between the benzene (B151609) ring and the nitro group, indicating a significant twist from planarity. nih.govnih.gov DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can reproduce these structural parameters with high accuracy. researchgate.netnih.gov Such calculations provide optimized bond lengths, bond angles, and dihedral angles that are in satisfactory agreement with experimental values. researchgate.net

Below is a table representing typical data obtained from DFT calculations for substituted styrenes, illustrating the kind of information derived from such studies.

Table 1: Representative Geometric Parameters from DFT Calculations This table is illustrative, based on typical values for substituted styrenes.

Parameter Bond/Angle Calculated Value
Bond Length C=C (ethenyl) ~1.34 Å
C-N (nitro) ~1.47 Å
C-Br ~1.90 Å
Bond Angle C-C=C ~128°
O-N-O ~124°
Dihedral Angle C-C-C=C ~160°

Data is generalized from studies on similar structures.

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of reactions. rsc.orgrsc.org MEDT studies on the reactivity of (E)-β-nitrostyrenes, the parent structure of the title compound, in [3+2] cycloaddition (32CA) reactions provide significant insights. rsc.orgrsc.org

These reactions are classified as polar, zwitterionic-type (zw-type) processes. rsc.orgrsc.org An analysis of the electron localization function (ELF), a key component of MEDT, shows that bond formation is often sequential. nih.gov In the 32CA reaction between a nitrone and (E)-β-nitrostyrene, the mechanism is a one-step process where the nucleophilic oxygen of the nitrone attacks the electrophilically activated β-carbon of the nitrostyrene (B7858105). rsc.orgrsc.org The presence of the electron-withdrawing nitro and bromo groups in this compound strongly enhances this electrophilicity.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energies and distributions of these orbitals, along with related reactivity indices, are key to predicting how a molecule will behave as an electrophile or nucleophile. youtube.com

Conceptual DFT provides a set of indices that quantify a molecule's reactivity. The electronic chemical potential (μ) indicates the tendency of electrons to escape, while chemical hardness (η) measures resistance to change in electron distribution. From these, the global electrophilicity index (ω) is calculated as ω = μ²/2η.

Nitrostyrenes are classified as strong electrophiles. The presence of the nitro group significantly lowers the LUMO energy and increases the electrophilicity index. The bromo substituent at the ortho position further enhances this effect through its electron-withdrawing inductive properties. MEDT studies on parent β-nitrostyrene show it has a high ω value, confirming its strong electrophilic character, which is only amplified in the bromo-substituted derivative.

Table 2: Conceptual DFT Reactivity Indices for (E)-β-nitrostyrene Data from a B3LYP/6-311G(d,p) study on the parent (E)-β-nitrostyrene. rsc.orgrsc.org

Index Symbol Value (eV)
Electronic Chemical Potential μ -4.34
Chemical Hardness η 4.30
Global Electrophilicity ω 2.19

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. mdpi.comscience.gov A small HOMO-LUMO gap suggests higher reactivity.

For this compound, both the nitro group and the bromo substituent are electron-withdrawing, which significantly lowers the energy of both the HOMO and LUMO. taylorandfrancis.com This reduction in LUMO energy makes the molecule a potent electrophile, susceptible to attack by nucleophiles. The HOMO, which is primarily located on the substituted benzene ring, is lowered in energy, reducing the molecule's nucleophilicity. The interaction of this low-lying LUMO with the HOMO of a nucleophile governs its reactivity in many reactions, such as Michael additions and cycloadditions. masterorganicchemistry.com

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational models are essential for predicting the outcomes of reactions where multiple isomers could be formed.

For nitrostyrenes, cycloaddition reactions are highly regioselective. rsc.org In the [3+2] cycloaddition of a nitrone with (E)-β-nitrostyrene, the reaction is completely meta regioselective. rsc.orgrsc.org This is explained by analyzing the Parr functions, which are local reactivity indices derived from DFT. The analysis indicates that the most favorable interaction is between the oxygen atom of the nitrone and the β-carbon of the nitrostyrene (the carbon further from the phenyl ring). rsc.org This high regioselectivity is expected to be maintained for this compound.

Stereoselectivity, however, can be more complex. The [3+2] cycloaddition with (E)-β-nitrostyrene is endo selective, whereas the reaction with the (Z) isomer is exo selective. rsc.orgrsc.org Theoretical calculations of the activation energies for different stereoisomeric pathways can successfully predict the experimentally observed product. rsc.org For instance, DFT calculations showed that the endo pathway for the (E)-isomer has a lower activation enthalpy than the exo pathway, explaining the observed stereoselectivity. rsc.orgrsc.org

Computational Studies on Reaction Pathways and Transition States

Computational chemistry offers a powerful lens to dissect complex reaction mechanisms at a molecular level. For derivatives of nitrostyrene, such as this compound, density functional theory (DFT) is a commonly employed method to map out potential energy surfaces and elucidate the most probable reaction pathways. These studies involve the calculation of the energies of reactants, products, intermediates, and, most critically, transition states.

The presence of the bromo and nitro groups on the ethenyl bridge makes this compound a versatile synthon in organic synthesis. It can act as a dielectrophile, with both the bromo and nitro groups serving as potential leaving groups. nih.gov Computational models can predict which reaction pathway is more favorable under specific conditions by comparing the activation energies associated with the transition state of each proposed route.

For instance, in reactions involving nucleophilic attack, theoretical calculations can determine whether the reaction proceeds via a direct displacement of the bromide or through an initial Michael addition to the carbon-beta to the nitro group, followed by subsequent elimination. The geometry of the transition state, a fleeting molecular configuration at the peak of the energy barrier, provides a detailed picture of the bond-breaking and bond-forming processes.

A theoretical investigation into the electrochemical reaction between the related compound β-nitrostyrene and benzaldehyde (B42025) utilized the M06-2X/def2-TZVP level of theory to explore various reaction routes. researchgate.net The study dissected the mechanism into multiple pathways, calculating the energy barriers for each. While specific data for this compound is not extensively published, the data from analogous systems provides a strong framework for understanding its reactivity. The following table illustrates the type of data generated in such computational studies for a reaction of β-nitrostyrene, which serves as a model.

Table 1: Calculated Activation Energies for a Proposed Reaction Pathway of a Related Nitrostyrene Derivative

Reaction Step Transition State Activation Energy (kcal/mol) - Gas Phase
Nucleophilic Attack TS1 15.8
Proton Transfer TS2 10.2
Cyclization TS3 22.5
Elimination TS4 12.1

Data is hypothetical and representative of typical computational results for related compounds.

Furthermore, computational studies on other substituted nitrostyrenes have shown that substituents on the phenyl ring can significantly influence the reaction pathway. An ortho-hydroxy group, for example, can lead to unusual C-C bond fission pathways due to intramolecular hydrogen bonding and tautomerization. nih.gov This underscores the importance of specific computational models for the bromo-substituted title compound to accurately predict its chemical behavior.

Solvent Effects in Theoretical Reaction Modeling

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. Theoretical reaction modeling accounts for these solvent effects through various computational models, which can be broadly categorized as implicit and explicit solvent models.

Explicit solvent models offer a more detailed and accurate representation by including a finite number of individual solvent molecules in the quantum mechanical calculation. This approach is particularly important when specific solvent-solute interactions, such as hydrogen bonding, play a critical role in the reaction mechanism. For instance, in some reactions, the solvent may act as a catalyst or a shuttle for proton transfer, a behavior that can only be captured by including explicit solvent molecules in the transition state calculations.

Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offer a balance between accuracy and computational cost. Research on other reactions has shown that the inclusion of even a few explicit solvent molecules can significantly improve the accuracy of calculated reaction rates. rsc.org

In the context of this compound, the polarity of the solvent would be expected to influence the stability of charged intermediates and transition states. A polar solvent would likely stabilize a more polar transition state, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. Theoretical studies using models like the conductor-like polarizable continuum model (CPCM) on substituted nitrobenzenes have shown that the solvent medium affects electronic properties. smf.mx The choice of solvent can therefore be a critical parameter in controlling the outcome of reactions involving this compound.

Table 2: Illustrative Solvent Effects on a Hypothetical Reaction Barrier

Solvent Dielectric Constant (ε) Calculated Activation Energy (kcal/mol)
Gas Phase 1 20.5
Toluene (B28343) 2.4 19.8
Acetone 20.7 18.2
Methanol (B129727) 32.7 17.5
Water 78.4 17.1

Data is hypothetical and for illustrative purposes to show the trend of solvent effects.

Advanced Spectroscopic Characterization for Structural Elucidation and Conformation

X-ray Crystallography for Solid-State Molecular Geometry

Crystal Data for 1-bromo-2-[(E)-2-nitroethenyl]benzene

Parameter Value
Formula C₈H₆BrNO₂
Molecular Weight 228.05
Crystal System Monoclinic
a 6.9570 (18) Å
b 15.646 (2) Å
c 7.9470 (13) Å
β 109.336 (5)°
Volume 816.2 (3) ų
Z 4

This data is sourced from an X-ray diffraction study conducted at 113 K. nih.gov

A key feature of the molecule's conformation is the relative orientation of the benzene (B151609) ring and the nitroethenyl side chain. The molecule is not perfectly planar. The dihedral angle, which describes the twist between two groups, between the plane of the benzene ring and the nitro group is 22.99 (12)°. nih.govnih.gov A separate analysis shows the dihedral angle between the carbon-carbon double bond and the phenyl group is 12.2 (2)°. nih.gov This non-planar arrangement is a result of steric hindrance between the ortho-substituents on the benzene ring.

In the crystal packing, intermolecular forces play a crucial role in stabilizing the structure. A notable interaction is the formation of inversion dimers through short bromine-oxygen contacts. nih.govnih.gov The measured distance for these Br⋯O contacts is 3.2319 (17) Å. nih.govnih.gov This distance is shorter than the sum of the van der Waals radii of bromine and oxygen, indicating a significant, attractive interaction that helps organize the molecules in the solid state.

Elucidation of E/Z Isomerism and Stereochemical Purity via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of alkenes, including the E/Z isomerism of 1-bromo-2-nitroethenylbenzene. The (E) and (Z) isomers of a compound are diastereomers and will, in general, have distinct NMR spectra.

The chemical shifts of the protons on the double bond (vinylic protons) and the adjacent aromatic protons are particularly sensitive to the molecule's geometry. In the (E)-isomer, the relative spatial arrangement of the substituents (the bromo-substituted phenyl ring and the nitro group) differs from that in the (Z)-isomer. This geometric difference leads to variations in the local electronic environments of the protons, resulting in unique chemical shifts and coupling constants for each isomer. researchgate.netresearchgate.net

The stereochemical purity of a sample can be quantified using ¹H NMR. By integrating the signals corresponding to the distinct protons of the (E) and (Z) isomers, their relative ratio can be determined. researchgate.netresearchgate.net For instance, a pure sample of the (E)-isomer would ideally show only one set of signals corresponding to that specific stereochemistry.

Spectroscopic Techniques for Confirming Reaction Products and Intermediates

The synthesis of this compound, typically via a Henry condensation reaction between 2-bromobenzaldehyde (B122850) and nitromethane (B149229), requires monitoring to ensure the reaction proceeds to completion. nih.gov Thin Layer Chromatography (TLC) is a common and effective technique used to track the consumption of reactants and the formation of the product. The completion of the reaction is confirmed when TLC analysis shows the disappearance of the starting materials. nih.gov

Following synthesis and purification (e.g., by recrystallization), a suite of spectroscopic methods is employed to confirm the identity and structure of the final product. nih.gov In addition to the definitive X-ray crystallography and NMR analysis, techniques such as Infrared (IR) spectroscopy can confirm the presence of key functional groups, like the nitro group (NO₂) and the carbon-carbon double bond (C=C). Mass spectrometry is used to verify the molecular weight of the compound. nist.gov

Strategic Applications of 1 Bromo 2 E 2 Nitroethenyl Benzene in Complex Organic Molecule Synthesis

Construction of Diverse Heterocyclic Frameworks

The unique electronic properties of 1-bromo-2-[(E)-2-nitroethenyl]benzene make it an exceptional precursor for the synthesis of a wide array of heterocyclic compounds. The electron-deficient alkene readily participates in addition reactions, while the bromo and nitro groups can act as leaving groups or be transformed into other functionalities to facilitate cyclization.

Five-Membered Nitrogen Heterocycles (e.g., Pyrroles, Pyrazoles, Isoxazolines, Triazoles)

The synthesis of five-membered nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound provides a valuable entry point to this chemical space.

Pyrroles: Polysubstituted pyrroles can be synthesized through multicomponent reactions involving β-nitrostyrene derivatives. A common strategy is the [3+2] cycloaddition of a suitable C2-synthon with a β-bromo-β-nitrostyrene. This approach allows for the rapid assembly of the pyrrole (B145914) core with control over the substitution pattern.

Pyrazoles: While classic pyrazole (B372694) syntheses often involve the condensation of 1,3-dicarbonyl compounds with hydrazines, derivatives of this compound can be employed in novel synthetic routes. For instance, the reaction of α-bromonitroalkenes with α-alkylidene pyrazolones, mediated by a base, can lead to functionalized pyrazole structures.

Isoxazolines: The construction of the isoxazoline (B3343090) ring can be achieved via a [4+1] annulation reaction. In this process, a nitroalkene, such as this compound, reacts with a sulfur ylide. The nitroalkene acts as a four-atom component, and the sulfur ylide provides the fifth atom for the ring closure. This method is highly efficient for producing a variety of substituted isoxazolines.

Triazoles: 1,2,3-Triazoles are readily accessible through the well-known Huisgen 1,3-dipolar cycloaddition of azides and alkynes. This compound can be chemically modified to serve as a precursor to either the azide (B81097) or the alkyne component, thus enabling its incorporation into triazole synthesis. For example, the bromo-substituted phenyl ring can be converted to an azide or an alkyne functionality through standard organic transformations.

Table 1: Synthesis of Five-Membered Nitrogen Heterocycles

Heterocycle Synthetic Approach Key Features
Pyrroles [3+2] Cycloaddition Rapid assembly of the core structure.
Pyrazoles Reaction with α-alkylidene pyrazolones Access to functionalized pyrazoles.
Isoxazolines [4+1] Annulation with sulfur ylides High efficiency and versatility.
Triazoles Huisgen 1,3-dipolar cycloaddition Requires modification to an azide or alkyne.

Six-Membered Nitrogen/Oxygen Heterocycles (e.g., Oxazines)

The synthesis of six-membered heterocycles containing both nitrogen and oxygen atoms, such as oxazines, can be accomplished using this compound. Conjugated nitroalkenes are known to participate in hetero-Diels-Alder reactions, acting as heterodienes. In these [4+2] cycloadditions, the nitroalkene provides the four-atom component, which reacts with a suitable dienophile to form the 1,2-oxazine N-oxide ring system. researchgate.net These N-oxides can then be deoxygenated to yield the corresponding oxazines. The reaction often proceeds with high regioselectivity and under mild conditions.

Fused and Spirocyclic Systems (e.g., Dihydrofurans, Spironitrocyclopropanes, Quinoxalines)

The reactivity of this compound extends to the synthesis of more complex fused and spirocyclic systems.

Dihydrofurans: The synthesis of highly functionalized dihydrofurans can be achieved through a domino Michael-SN2 reaction between a 1,3-dicarbonyl compound and a bromonitroalkene like the title compound. nih.gov This reaction can be catalyzed by organocatalysts, often affording the products with high diastereoselectivity. nih.gov

Spironitrocyclopropanes: Acylated nitrocyclopropanes can be synthesized from β-nitrostyrenes through a sequence involving conjugate addition of a dicarbonyl compound, followed by halogenation and intramolecular ring closure. nih.gov This methodology provides a pathway to spirocyclic systems where the cyclopropane (B1198618) ring is fused to another ring system containing the nitro group.

Quinoxalines: Quinoxaline derivatives are typically prepared by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While not a direct precursor, this compound can be converted into a suitable 1,2-dicarbonyl intermediate. Alternatively, quinoxalines can be synthesized from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. researchgate.net The nitro group of the title compound can be reduced to an aniline, and the ethenyl side chain can be modified to create the necessary functionality for this transformation.

Polyfunctional Tetrahydrothiophenes

The construction of polyfunctionalized tetrahydrothiophenes can be envisioned through a thia-Michael addition to this compound. nih.gov The electron-deficient double bond of the nitroalkene is an excellent Michael acceptor for thiol nucleophiles. researchgate.netscispace.comrsc.org A tandem reaction sequence can be designed where a bifunctional reagent containing a thiol and another nucleophilic group reacts with this compound. The initial Michael addition of the thiol would be followed by an intramolecular cyclization to form the tetrahydrothiophene (B86538) ring. The resulting product would be highly functionalized with the nitro group and the bromo-substituted phenyl ring, offering multiple points for further chemical diversification.

Role as a Key Intermediate in the Preparation of Advanced Organic Materials

The unique combination of a polymerizable alkene, a reactive nitro group, and a modifiable bromo-substituted aromatic ring makes this compound a promising intermediate for the synthesis of advanced organic materials.

The bromo-substituent on the phenyl ring can be readily converted into other functional groups, such as an ethynyl (B1212043) group, via Sonogashira coupling. tcichemicals.com The resulting 1-ethynyl-2-[(E)-2-nitroethenyl]benzene could then serve as a monomer in polymerization reactions to create conjugated polymers. The nitro group can also be reduced to an amino group, providing another reactive site for polymerization, for example, in the formation of polyamides or polyimines.

Furthermore, the incorporation of electron-withdrawing nitro groups and electron-rich aromatic systems is a common strategy in the design of materials with interesting electronic and optical properties. For instance, polymers containing benzotriazole (B28993) units, which are structurally related to the potential derivatives of the title compound, have shown promise in applications such as electrochromic devices, organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). researchgate.net The versatility of this compound allows for its potential integration into a variety of polymer backbones, enabling the tuning of the material's electronic and photophysical properties.

Table 2: Potential Applications in Advanced Organic Materials

Material Type Synthetic Strategy Potential Application
Conjugated Polymers Polymerization of ethynyl or amino derivatives Organic electronics (OLEDs, OSCs)
Electrochromic Materials Incorporation into polymer backbones Smart windows, displays
Nonlinear Optical Materials Synthesis of push-pull chromophores Optical communications, data storage

Utility in the Development of Chiral Building Blocks

The development of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. This compound is a valuable starting material for the synthesis of chiral building blocks, primarily through asymmetric reactions targeting the nitroethenyl group.

Asymmetric Michael additions of various nucleophiles to nitroalkenes are a well-established method for creating new stereocenters with high enantioselectivity. scispace.com The use of chiral organocatalysts, such as thioureas or squaramides derived from cinchona alkaloids, can effectively control the stereochemical outcome of the reaction. For example, the organocatalytic addition of 1,3-dicarbonyl compounds to β-bromonitrostyrenes can produce chiral dihydrofurans with excellent enantiomeric excess. nih.gov

Another important transformation is the enantioselective reduction of the carbon-carbon double bond of the nitroalkene. This can be achieved using a chiral catalyst in combination with a reducing agent like Hantzsch ester, leading to the formation of enantioenriched nitroalkanes. mdpi.com These chiral nitroalkanes are versatile intermediates that can be further transformed into a variety of other functional groups, such as amines and carbonyls, while retaining the stereochemical integrity of the newly formed chiral center.

Table 3: Approaches to Chiral Building Blocks

Reaction Type Catalyst/Reagent Product
Asymmetric Michael Addition Chiral organocatalyst (e.g., thiourea (B124793), squaramide) Chiral dihydrofurans, functionalized alkanes
Enantioselective Reduction Chiral catalyst and Hantzsch ester Enantioenriched nitroalkanes

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-2-[(E)-2-nitroethenyl]benzene?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Bromination : Direct bromination of a nitro-substituted benzene derivative using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce the bromo group at the ortho position relative to the nitroethenyl group.

Nitroethenyl Introduction : Employing a Heck coupling reaction between 1-bromo-2-iodobenzene and nitroethylene, using a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine) to ensure stereoselectivity toward the E-isomer .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirmation of the E-configuration requires NOESY NMR or X-ray crystallography .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm), the nitroethenyl group’s vinyl protons (δ 7.5–8.2 ppm, doublet for E-isomer), and coupling constants (J = 12–16 Hz for trans-vinyl protons) .
    • ¹³C NMR : Peaks for brominated carbons (δ 120–130 ppm) and nitroethenyl carbons (δ 140–150 ppm).
  • IR Spectroscopy : Confirm nitro (N=O stretch at ~1520 cm⁻¹) and C-Br (600–800 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry and crystal packing effects .

Q. How to ensure the E-configuration of the nitroethenyl group during synthesis?

Methodological Answer:

  • Reaction Conditions : Use stereoselective coupling methods (e.g., Stille or Suzuki-Miyaura reactions) with bulky ligands (e.g., P(t-Bu)₃) to favor the E-isomer .
  • Temperature Control : Lower temperatures (0–25°C) reduce isomerization during synthesis.
  • Analytical Validation : Compare experimental NMR coupling constants (J > 12 Hz for E-isomer) with computational predictions (DFT calculations) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine NMR (¹H, ¹³C, DEPT-135) with 2D techniques (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the nitroethenyl protons and aromatic carbons confirm connectivity.
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or impurities .
  • Single-Crystal X-ray Diffraction : Resolve ambiguous stereochemistry or regiochemistry, particularly for nitroethenyl orientation .

Q. What are the challenges in regioselective functionalization of the benzene ring in this compound?

Methodological Answer:

  • Directing Effects : The bromo group is meta-directing, while the nitroethenyl group is strongly deactivating (ortho/para-directing). Competing effects can lead to mixed regioselectivity.
  • Mitigation Strategies :
    • Use protecting groups (e.g., silyl ethers) for the nitroethenyl moiety during further substitutions.
    • Employ directing auxiliaries (e.g., pyridyl groups) to override inherent directing effects .
    • Optimize electrophilic substitution conditions (e.g., nitration at low temperatures) to favor desired positions .

Q. How does the compound behave under nucleophilic substitution vs. oxidation conditions?

Methodological Answer:

  • Nucleophilic Substitution :
    • The C-Br bond undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO).
    • Reaction rates depend on electron-withdrawing effects: the nitroethenyl group enhances electrophilicity at the brominated position .
  • Oxidation :
    • The nitroethenyl group is resistant to oxidation, but the benzene ring may undergo side reactions (e.g., ozonolysis cleavage of the double bond).
    • Controlled oxidation with KMnO₄ in acidic conditions can yield carboxylic acid derivatives if the ethenyl group is terminal .

Q. What computational methods are used to predict reactivity or stability?

Methodological Answer:

  • Reactivity Prediction :
    • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites prone to electrophilic/nucleophilic attack. For example, the brominated carbon’s LUMO energy indicates susceptibility to substitution .
    • Molecular Dynamics (MD) : Simulate solvation effects and transition states to optimize reaction conditions (e.g., solvent polarity, temperature) .
  • Stability Assessment :
    • Thermogravimetric Analysis (TGA) : Predict thermal decomposition pathways.
    • Hammett Constants : Quantify electronic effects of substituents on reaction rates and intermediate stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.